molecular formula C13H11FO2 B567734 2-(4-Fluoro-3-methoxyphenyl)phenol CAS No. 1261896-42-7

2-(4-Fluoro-3-methoxyphenyl)phenol

Cat. No.: B567734
CAS No.: 1261896-42-7
M. Wt: 218.227
InChI Key: CIBZHEMWHQUTKC-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)phenol is a fluorinated biphenyl compound of interest in chemical and pharmaceutical research. While specific biological data for this compound is limited, related methoxyphenolic and fluorinated structures have demonstrated significant research value. For instance, studies on human airway cells have shown that various methoxyphenolic compounds possess anti-inflammatory properties, inhibiting the production of multiple cytokines such as CCL2, CCL5, IL-6, and IL-8 . The introduction of fluorine atoms into organic compounds is a common strategy in medicinal chemistry to improve metabolic stability, membrane permeation, and binding affinity . This compound serves as a versatile chemical intermediate for synthesizing more complex molecules. It can be used in the development of potential pharmacologically active substances and novel materials. Researchers utilize this chemical in exploratory studies, including the synthesis of compound libraries for high-throughput screening. Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-8-9(6-7-11(13)14)10-4-2-3-5-12(10)15/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBZHEMWHQUTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683500
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-42-7
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 2 4 Fluoro 3 Methoxyphenyl Phenol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of organic molecules. For 2-(4-Fluoro-3-methoxyphenyl)phenol, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR techniques would provide unambiguous evidence for its atomic connectivity and spatial arrangement.

The ¹H, ¹³C, and ¹⁹F NMR spectra are expected to reveal the detailed electronic environment of each nucleus, influenced by the interplay of the hydroxyl, methoxy (B1213986), and fluorine substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons on both rings, the methoxy group protons, and the hydroxyl proton. The electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing effect of the fluorine atom will influence the chemical shifts. Protons ortho and para to the hydroxyl and methoxy groups are expected to be shielded (shifted upfield), while protons near the fluorine atom will be affected by through-bond J-coupling.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
OH 4.5-5.5 broad singlet -
OCH₃ ~3.90 singlet -
H-2' ~7.15 doublet of doublets J(H-F) ≈ 8.5, J(H-H) ≈ 2.5
H-5' ~7.05 doublet of triplets J(H-H) ≈ 8.5, J(H-F) ≈ 8.5
H-6' ~7.25 doublet of doublets J(H-H) ≈ 8.5, J(H-F) ≈ 4.5
H-3 ~7.30 triplet J(H-H) ≈ 7.8
H-4 ~6.95 triplet J(H-H) ≈ 7.5
H-5 ~7.20 doublet J(H-H) ≈ 8.0

This is an interactive data table. You can sort and filter the data.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all thirteen carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, and the carbons in the fluorinated ring will exhibit splitting due to C-F coupling. The carbon directly bonded to fluorine (C-4') is expected to show a large one-bond coupling constant (¹JCF), while other nearby carbons will show smaller two-, three-, or four-bond couplings.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted ¹³C-¹⁹F Coupling (JCF, Hz)
C-1 ~152.0 -
C-2 ~125.0 -
C-3 ~130.5 -
C-4 ~121.0 -
C-5 ~128.0 -
C-6 ~116.0 -
C-1' ~132.0 d, ³JCF ≈ 3
C-2' ~115.0 d, ²JCF ≈ 21
C-3' ~148.0 d, ²JCF ≈ 10
C-4' ~151.0 d, ¹JCF ≈ 245
C-5' ~118.0 d, ³JCF ≈ 6
C-6' ~124.0 d, ⁴JCF ≈ 3

This is an interactive data table. You can sort and filter the data.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. huji.ac.ilwikipedia.org The chemical shift provides information about the electronic environment of the fluorine. This signal will be split into a multiplet due to coupling with the neighboring ortho and meta protons (H-5' and H-3'/H-5'). The wide chemical shift range of ¹⁹F NMR makes it a very sensitive probe for structural analysis. huji.ac.ilwikipedia.org

Predicted ¹⁹F NMR Data

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

This is an interactive data table. You can sort and filter the data.

2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Cross-peaks would be expected between adjacent protons on each aromatic ring (e.g., H-3 with H-4, H-4 with H-5, etc., and H-5' with H-6'). This confirms the sequence of protons on each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each protonated carbon by correlating the ¹H signals with their attached ¹³C signals (e.g., H-3 to C-3, H-5' to C-5', and the methoxy protons to the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the two aromatic rings and the positions of the substituents. Key expected correlations include:

The methoxy protons (OCH₃) to C-3' and C-4'.

Protons on one ring to the carbons of the other ring across the C2-C1' bond, for example, H-3 to C-1' and C-2', and H-6' to C-1 and C-2.

The hydroxyl proton to C-1 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. A key expected NOE would be between H-6 on the phenol (B47542) ring and H-2' on the fluoromethoxy-phenyl ring, which would confirm their spatial proximity and provide insight into the torsional angle between the two aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about its functional groups and intermolecular interactions.

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the substituted aromatic rings, the phenol, and the ether functional groups.

Predicted IR and Raman Vibrational Frequencies

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H stretch Phenol (H-bonded) 3200-3550 Strong, broad Weak
C-H stretch Aromatic 3000-3100 Medium Strong
C-H stretch Methyl (OCH₃) 2850-2960 Medium Medium
C=C stretch Aromatic ring 1500-1600 Strong Strong
C-O stretch Phenol 1200-1260 Strong Medium
C-O stretch Aryl ether 1020-1075 (asymmetric) Strong Medium
C-F stretch Fluoroaromatic 1100-1250 Strong Weak

This is an interactive data table. You can sort and filter the data.

The presence of the phenolic hydroxyl group makes hydrogen bonding a dominant intermolecular interaction. In the condensed phase (liquid or solid), this would be readily observable in the IR spectrum. The O-H stretching vibration, which typically appears as a sharp band around 3600 cm⁻¹ in the gas phase or in dilute non-polar solution, is expected to be broadened and shifted to a lower frequency (3200-3550 cm⁻¹) due to intermolecular hydrogen bonding (O-H···O).

It is also possible that a weak intramolecular hydrogen bond could form between the phenolic -OH group and the oxygen of the methoxy group or the fluorine atom, depending on the rotational conformation around the C2-C1' bond. This would further influence the position and shape of the O-H stretching band.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

Precise Mass Determination: The molecular formula for this compound is C₁₃H₁₁FO₂. The expected monoisotopic mass of the molecular ion ([M]⁺) can be calculated with high precision.

Calculated Monoisotopic Mass: 218.0743 g/mol

Fragmentation Pathways: Under electron ionization (EI), the molecular ion would be formed, followed by fragmentation. The fragmentation pattern provides a fingerprint that helps confirm the structure. chemguide.co.uk For methoxyhalobiphenyls, common fragmentation pathways involve the loss of small, stable radicals or neutral molecules. nih.gov

Predicted Key Fragmentation Pathways:

Loss of a methyl radical: A primary fragmentation would likely be the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable ion.

[M]⁺• → [M - CH₃]⁺ + •CH₃ (m/z 203.05)

Loss of carbon monoxide: Phenolic compounds often undergo fragmentation by losing carbon monoxide (CO) from the phenol ring after initial rearrangements.

[M]⁺• → [M - CO]⁺• + CO (m/z 190.08)

Loss of a formyl radical: A concerted loss of a formyl radical (•CHO) from the methoxy-bearing ring is also possible.

[M]⁺• → [M - CHO]⁺ + •CHO (m/z 189.07)

Cleavage of the biphenyl (B1667301) linkage: While less common for the molecular ion, fragmentation of the bond between the two rings can occur, leading to ions corresponding to each of the substituted phenyl rings.

These predicted spectroscopic data provide a comprehensive framework for the structural verification of this compound. Experimental acquisition and analysis of these spectra would be the definitive method for confirming its chemical structure.

X-ray Crystallography and Single Crystal Structure Analysis of this compound

The solid-state structure of this compound, like other biphenyl derivatives, is determined by a delicate balance of intramolecular forces that dictate its conformation and intermolecular forces that govern its packing in the crystal lattice.

Based on analyses of related substituted biphenyl and phenol structures, this compound would likely crystallize in a common space group for organic molecules, such as the monoclinic P2₁/c or the triclinic P-1. The unit cell parameters would be influenced by the specific packing arrangement adopted by the molecules.

The crystal packing is expected to be dominated by hydrogen bonding and π-π stacking interactions. The phenolic hydroxyl group is a potent hydrogen bond donor and can form strong O-H···O hydrogen bonds with the oxygen of the methoxy group or the phenolic oxygen of a neighboring molecule. This could lead to the formation of supramolecular chains or dimers.

Table 1: Representative Unit Cell Parameters for Structurally Related Biphenyl Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
4-Methoxy-N-(4-methylphenyl)benzenesulfonamideMonoclinicP2₁/n10.3412.5611.2398.45
N-(4-Fluorophenyl)-4-methoxybenzenesulfonamideMonoclinicP2₁/c8.7815.439.91101.32

This table presents data for analogous compounds to illustrate potential crystallographic parameters.

The supramolecular assembly of this compound in the solid state would be dictated by a variety of intermolecular interactions.

Hydrogen Bonding: The primary interaction would be hydrogen bonding involving the phenolic hydroxyl group. O-H···O bonds are expected to be a dominant feature, leading to the formation of chains or cyclic motifs.

C-H···O and C-H···F Interactions: Weaker C-H···O and C-H···F hydrogen bonds are also anticipated. The methoxy group's oxygen and the fluorine atom can act as weak hydrogen bond acceptors.

The conformation of biphenyl derivatives is characterized by the torsional or dihedral angle between the planes of the two aromatic rings. For this compound, this angle will be influenced by the steric hindrance between the ortho-substituents and the electronic effects of the substituents.

Unsubstituted biphenyl has a torsional angle of about 44° in the gas phase, while it is planar in the solid state. In the case of this compound, the presence of substituents in the ortho positions of both rings would likely lead to a non-planar conformation in the solid state to alleviate steric strain. The torsional angle is expected to be significant, likely in the range of 40-60°.

Table 2: Torsional Angles in Substituted Biphenyls

CompoundSubstituentsTorsional Angle (°)
2,2'-Disubstituted BiphenylsBulky groups> 45
Unsubstituted Biphenyl (gas phase)-~44
Unsubstituted Biphenyl (solid state)-0

This table provides typical torsional angles for different substitution patterns in biphenyl compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

The electronic spectrum of this compound is expected to be characteristic of a substituted biphenyl system, with absorptions arising from π-π* transitions within the aromatic rings.

The UV-Vis absorption spectrum in a non-polar solvent would likely exhibit two main absorption bands. The more intense, higher-energy band would correspond to the E₂ band, while a lower-energy, less intense B band with fine structure would also be present. The hydroxyl and methoxy groups act as auxochromes, causing a bathochromic (red) shift of these absorption bands compared to unsubstituted biphenyl. The fluorine atom's effect is more complex, involving both inductive electron withdrawal and mesomeric electron donation, which can lead to subtle shifts in the absorption maxima.

Upon excitation, this compound is expected to exhibit fluorescence. The emission spectrum would be a mirror image of the B-band absorption, with a Stokes shift that is dependent on the solvent polarity and the extent of geometrical relaxation in the excited state. The fluorescence quantum yield may be influenced by the presence of the fluorine atom, which can affect the rates of radiative and non-radiative decay pathways.

Table 3: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
UV-Vis Absorption
λmax (E₂ band)~210-230 nm
λmax (B band)~260-280 nm
Fluorescence Emission
λem~300-340 nm
Stokes Shift~40-60 nm

These are estimated values based on data for similar substituted biphenols.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are sensitive to chirality in molecules. As this compound is an achiral molecule, it will not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, or if it were to form a chiral supramolecular assembly, then these techniques would be invaluable for its stereochemical analysis. Substituted biphenyls with bulky ortho substituents that restrict rotation around the central C-C bond can exhibit atropisomerism, leading to stable, chiral enantiomers that could be studied by CD and ORD.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Surface Composition Analysis

Photoelectron spectroscopy provides direct information about the electronic structure of a molecule.

X-ray Photoelectron Spectroscopy (XPS) would be used to determine the elemental composition and chemical environment of the atoms in this compound. The XPS spectrum would show characteristic core-level peaks for carbon (C 1s), oxygen (O 1s), and fluorine (F 1s). High-resolution scans of these peaks would reveal chemical shifts that can distinguish between the different chemical states of each element. For instance, the C 1s spectrum could be deconvoluted to identify carbons bonded to hydrogen, oxygen, and fluorine. The O 1s spectrum would show distinct peaks for the phenolic hydroxyl and the methoxy oxygen.

Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence electronic structure. The UPS spectrum of this compound would show a series of bands corresponding to the ionization of electrons from the molecular orbitals. The onset of the first ionization band would provide the ionization potential of the molecule, which corresponds to the energy of the highest occupied molecular orbital (HOMO).

Table 4: Predicted Core-Level Binding Energies from XPS

ElementOrbitalPredicted Binding Energy (eV)
C1s (C-C, C-H)~284.8
C1s (C-O)~286.5
C1s (C-F)~288.0
O1s (Methoxy)~532.5
O1s (Hydroxyl)~533.5
F1s~689.0

These are approximate binding energies based on typical values for organic compounds containing these functional groups.

Computational Chemistry and Theoretical Investigations of 2 4 Fluoro 3 Methoxyphenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(4-fluoro-3-methoxyphenyl)phenol at the electronic level. These methods allow for the detailed examination of its structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Orbitals, and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic structure. These studies reveal the distribution of electron density, highlighting the influence of the fluoro, methoxy (B1213986), and hydroxyl substituents on the biphenyl (B1667301) system.

The calculated Mulliken atomic charges indicate the partial charges on each atom, offering a quantitative measure of the electronic effects of the substituents. Generally, the oxygen and fluorine atoms are expected to carry negative charges due to their high electronegativity, while the adjacent carbon atoms and the hydrogen of the hydroxyl group will exhibit positive charges. This charge distribution is crucial for understanding intermolecular interactions.

The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the chemical reactivity of the molecule. In substituted biphenyls, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO may be distributed across both rings. ichem.md The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. bohrium.com

Table 1: Calculated Mulliken Atomic Charges for Selected Atoms in this compound (Hypothetical Data) This data is illustrative and based on typical results for similar compounds.

Atom Charge (e)
O (hydroxyl) -0.65
H (hydroxyl) +0.45
O (methoxy) -0.55
F -0.40
C (attached to OH) +0.20
C (attached to F) +0.30

Ab Initio Methods for Geometric Optimization, Energetic Profiles, and Thermochemistry

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to determine the optimized geometry of this compound from first principles, without empirical parameters. Geometric optimization calculations yield the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles. A key structural feature of biphenyls is the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic effects of the substituents.

Energetic profiles, particularly the rotational barrier around the inter-ring C-C bond, can be calculated to understand the molecule's conformational flexibility. The presence of substituents at the ortho positions can significantly impact this rotational barrier.

Thermochemical properties such as the enthalpy of formation, entropy, and Gibbs free energy can also be computed. These values are essential for understanding the thermodynamic stability of the molecule and its potential reaction pathways.

Table 2: Optimized Geometric Parameters for this compound (Hypothetical Data) This data is illustrative and based on typical results for similar compounds.

Parameter Value
C-C (inter-ring) bond length 1.49 Å
C-O (hydroxyl) bond length 1.36 Å
C-F bond length 1.35 Å
C-O (methoxy) bond length 1.37 Å

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Theoretical methods are highly effective in predicting spectroscopic data, which can be used to interpret experimental spectra.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts. nrel.govresearchgate.net These predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a good probe for the effects of the substituents. modgraph.co.uk

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT helps in the assignment of bands in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, one can identify the characteristic vibrational modes of the functional groups present in the molecule, such as the O-H stretch of the phenol (B47542), the C-F stretch, and the various vibrations of the aromatic rings.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. This method provides the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. These transitions are typically of the π → π* type in aromatic systems.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data) This data is illustrative and based on typical results for similar compounds.

Spectroscopic Data Predicted Value
¹H NMR (hydroxyl H) ~5.0 - 6.0 ppm
¹³C NMR (C-OH) ~150 - 155 ppm
IR Freq. (O-H stretch) ~3400 - 3600 cm⁻¹
IR Freq. (C-F stretch) ~1100 - 1200 cm⁻¹

Reactivity Indices and Fukui Functions for this compound

Chemical reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. The Fukui function, f(r), is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic and electrophilic attack. researchgate.netuchile.cl By analyzing the Fukui functions, one can predict which atoms are most likely to participate in chemical reactions. For instance, regions with a high value for f⁺(r) are susceptible to nucleophilic attack, while those with a high f⁻(r) are prone to electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Flexibility, Solvent Effects, and Dynamics

While quantum chemical calculations provide insights into the static properties of an isolated molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior, including conformational changes and interactions with its environment. mdpi.comnih.gov

MD simulations of this compound, often in a solvent like water or an organic solvent, can reveal its conformational flexibility over time. scispace.com The simulation tracks the trajectory of each atom, providing a detailed picture of the torsional motion around the biphenyl linkage and the flexibility of the methoxy group.

Furthermore, MD simulations are crucial for understanding solvent effects. The explicit inclusion of solvent molecules allows for the study of hydrogen bonding between the phenolic hydroxyl group and the solvent, as well as other solute-solvent interactions. These interactions can significantly influence the conformation and reactivity of the molecule. The analysis of the radial distribution function from MD simulations can provide information about the solvation shell structure around the molecule.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. The energy and symmetry of these orbitals determine the feasibility and outcome of many reactions. For this compound, the HOMO-LUMO gap is a key descriptor of its chemical reactivity and stability. bohrium.com A smaller gap suggests that the molecule is more polarizable and more reactive. rsc.org

Global reactivity descriptors, as mentioned earlier, can be calculated from the HOMO and LUMO energies. These include:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Table 4: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Hypothetical Data) This data is illustrative and based on typical results for similar compounds.

Parameter Value (eV)
E_HOMO -5.8
E_LUMO -1.2
HOMO-LUMO Gap 4.6
Ionization Potential (I) 5.8
Electron Affinity (A) 1.2
Electronegativity (χ) 3.5
Chemical Hardness (η) 2.3

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool for forecasting the physicochemical properties of molecules based on their chemical structure. For this compound, QSPR models can provide valuable estimations of non-biological properties, which are crucial for understanding its behavior in various chemical and environmental systems. These models are built by establishing a mathematical correlation between calculated molecular descriptors and experimentally determined properties of a set of similar compounds.

The process begins with the calculation of a wide array of molecular descriptors for this compound. These descriptors fall into several categories:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like the molecular surface area and volume.

Quantum-chemical descriptors: Obtained from quantum mechanical calculations, these include properties like dipole moment, frontier orbital energies (HOMO and LUMO), and electrostatic potential surfaces.

Once a comprehensive set of descriptors is generated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are employed to build the QSPR model. The model's predictive power is then validated using internal and external validation techniques.

For this compound, QSPR models could be developed to predict a range of non-biological properties. An example of the type of data generated in a QSPR study is presented in Table 1.

Table 1: Predicted Non-Biological Properties of this compound using Hypothetical QSPR Models This table presents hypothetical data for illustrative purposes, as specific experimental QSPR studies on this compound are not publicly available.

PropertyPredicted ValueModel TypeKey Descriptor Classes Used
Boiling Point (°C)315.8 ± 4.5Multiple Linear Regression (MLR)Topological, Quantum-Chemical
LogP (Octanol-Water Partition Coefficient)3.9 ± 0.2Artificial Neural Network (ANN)Geometrical, Quantum-Chemical
Aqueous Solubility (logS)-4.2 ± 0.3Partial Least Squares (PLS)Topological, Geometrical
Refractive Index1.59 ± 0.02Multiple Linear Regression (MLR)Quantum-Chemical

These predicted values, once validated, can guide experimental design and provide insights into the compound's likely behavior, for instance, its environmental fate or its suitability as a component in material science applications.

Reaction Mechanism Studies through Computational Pathways for this compound Transformations

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, transition states, and the energetics of molecular transformations. For this compound, theoretical studies can elucidate the pathways of its synthesis and potential degradation or functionalization reactions.

A common method for synthesizing biphenyl structures like the core of this compound is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. Computational studies, typically employing Density Functional Theory (DFT), can model the entire catalytic cycle of such a reaction. This would involve:

Reactant and Catalyst Modeling: Building accurate 3D models of the reactants (e.g., a boronic acid derivative and a halogenated phenol) and the palladium catalyst.

Mapping the Catalytic Cycle: Computationally investigating each step of the reaction:

Oxidative Addition: The addition of the halogenated reactant to the palladium catalyst.

Transmetalation: The transfer of the aryl group from the boron compound to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, yielding this compound and regenerating the catalyst.

Energetics and Transition State Analysis: Calculating the energy of all intermediates and transition states along the reaction coordinate. This allows for the identification of the rate-determining step and provides a quantitative understanding of the reaction's feasibility and kinetics.

Table 2 illustrates the kind of data that would be generated from a DFT study on a hypothetical transformation of this compound, such as its O-demethylation.

Table 2: Hypothetical DFT Calculation Results for a Key Step in a Transformation of this compound This table presents hypothetical data for illustrative purposes.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameter
Hypothetical O-demethylationReactant Complex0.0-
Transition State+22.5Breaking C-O bond length: 1.95 Å
Product Complex-15.2-

Such computational investigations are invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting potential side products.

Analysis of Non-Covalent Interactions and Supramolecular Self-Assembly Modeling

Non-covalent interactions are the driving forces behind the supramolecular self-assembly of molecules, dictating their crystal packing, and their interactions with other molecules. The structure of this compound, with its hydroxyl, methoxy, and fluoro groups, allows for a rich variety of non-covalent interactions.

Computational methods are essential for analyzing these weak, yet collectively significant, forces. Key interactions for this molecule include:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen of the methoxy group and the fluorine atom can act as acceptors. Intramolecular hydrogen bonding between the hydroxyl group and the methoxy group is also possible.

Halogen Bonding: The fluorine atom, despite its high electronegativity, can participate in halogen bonding, acting as a halogen bond acceptor.

π-Stacking: The two aromatic rings can interact through π-π stacking, contributing to the stability of molecular aggregates.

Tools such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and molecular dynamics (MD) simulations can be used to visualize and quantify these interactions. QTAIM analysis can identify bond critical points (BCPs) between interacting atoms, with the electron density at these points indicating the strength of the interaction. MD simulations can model the dynamic behavior of many molecules over time, revealing preferred modes of self-assembly into larger supramolecular structures.

Table 3 provides an example of the types of non-covalent interactions that could be identified and characterized in a computational study of a dimer of this compound.

Table 3: Hypothetical Analysis of Non-Covalent Interactions in a this compound Dimer This table presents hypothetical data for illustrative purposes.

Interaction TypeInteracting Atoms/GroupsInteraction Energy (kcal/mol)Interaction Distance (Å)
Hydrogen BondPhenolic OH --- Methoxy O-4.81.98
π-π StackingPhenyl Ring --- Phenol Ring-2.53.60
C-H---F InteractionAromatic C-H --- Fluoro F-0.92.45

Understanding these interactions is fundamental for predicting the crystal structure of the compound and for designing materials where the specific arrangement of molecules is critical for function, such as in organic electronics or pharmaceuticals.

Chemical Reactivity and Transformation Studies of 2 4 Fluoro 3 Methoxyphenyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenyl Moieties of 2-(4-Fluoro-3-methoxyphenyl)phenol

The presence of both an activating hydroxyl group and a methoxy (B1213986) group, along with a deactivating fluorine atom, leads to complex regiochemical outcomes in electrophilic aromatic substitution reactions. The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions of its own ring. Similarly, the methoxy group on the second ring is also ortho, para-directing. The fluorine atom, being an electronegative halogen, is a deactivating group but also directs ortho and para.

In the case of this compound, the positions ortho and para to the hydroxyl group are the most activated towards electrophilic attack. However, one ortho position is sterically hindered by the adjacent substituted phenyl ring. Therefore, substitution is most likely to occur at the para position and the less hindered ortho position of the phenol (B47542) ring. On the second ring, the positions ortho and para to the methoxy group are activated, but the fluorine atom at the 4-position will influence the precise location of substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, bromination of phenols typically proceeds readily, and in the presence of a polar solvent like water, can lead to polybromination. youtube.com The specific products formed from this compound in such reactions would depend on the reaction conditions, including the nature of the electrophile and the solvent used.

Nucleophilic Substitution Reactions on the Phenolic Hydroxyl and Aromatic Rings

Nucleophilic substitution can occur at two main sites: the phenolic hydroxyl group and the aromatic rings. The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in reactions such as Williamson ether synthesis.

Nucleophilic aromatic substitution (SNAr) on the aromatic rings is also possible, particularly on the ring bearing the fluorine atom. libretexts.org For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group. libretexts.orglibretexts.org While fluorine is a good leaving group for SNAr, the methoxy group is activating, which disfavors this reaction pathway. However, under forcing conditions or with a sufficiently strong nucleophile, substitution of the fluorine atom may be achievable. The presence of activating groups generally makes simple aryl halides inert to common nucleophilic reagents. libretexts.org

The hydroxyl group itself can be the target of nucleophilic attack, though this is less common than its deprotonation to form a nucleophile.

Oxidation and Reduction Chemistry of this compound

Phenols are susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. researchgate.net Strong oxidizing agents can lead to the formation of quinones or even ring-opening products. For instance, the oxidation of phenols can yield dihydroxycyclohexadienyl radicals as intermediates. researchgate.net Milder oxidation may lead to the formation of dimers or polymers through oxidative coupling.

The reduction of the aromatic rings of this compound would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature. The phenolic hydroxyl group is generally stable to reduction, but under certain conditions, it can be removed (dehydroxylation).

Metal-Catalyzed Functionalization and Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group can be converted into a triflate or tosylate, which are excellent leaving groups for palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide variety of substituents at the 2-position of the biphenyl (B1667301) system.

Furthermore, the C-H bonds of the aromatic rings can be directly functionalized using transition metal catalysis. acs.org This approach offers a more atom-economical route to new derivatives. The regioselectivity of C-H functionalization is often directed by a coordinating group, which in this case could be the phenolic hydroxyl or the methoxy group. For example, rhodium-catalyzed ortho-C-H silylation of phenols has been demonstrated using a traceless acetal (B89532) directing group. nih.gov

The fluorine atom can also participate in certain metal-catalyzed reactions, although C-F bond activation is generally more challenging than C-Cl, C-Br, or C-I activation. escholarship.org

Derivatization of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification, Sulfonylation)

The phenolic hydroxyl group is a versatile handle for derivatization.

Etherification: As mentioned, deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) yields the corresponding ether.

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate conditions affords the corresponding ester.

Sulfonylation: Treatment with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base produces a sulfonate ester. These sulfonate esters are valuable intermediates in cross-coupling reactions.

These derivatizations not only modify the properties of the parent molecule but also serve as a means to protect the hydroxyl group during subsequent synthetic steps.

Investigation of Site-Selective Functionalization and Regioselectivity

Achieving site-selective functionalization is a key challenge in the chemistry of this compound due to the presence of multiple reactive sites. The regioselectivity of a given reaction is governed by a combination of electronic and steric effects.

For electrophilic aromatic substitution, the directing effects of the hydroxyl and methoxy groups will be the primary determinants of the substitution pattern. The most likely positions for substitution are ortho and para to these activating groups. Steric hindrance from the biphenyl linkage will disfavor substitution at the positions adjacent to the bond connecting the two rings.

In metal-catalyzed C-H functionalization, the choice of catalyst and directing group is crucial for controlling regioselectivity. mdpi.com For example, the use of bulky ligands can favor substitution at less sterically hindered positions.

Site-selective difluoromethylation has been achieved by altering reaction conditions. For example, under weakly acidic conditions, difluorocarbene can selectively insert into an aliphatic O-H bond, while under basic conditions, difluoromethylation can occur at a phenol oxygen. rsc.org

Kinetics and Thermodynamics of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic nature of the substituents. The electron-donating methoxy group and the electron-withdrawing fluorine atom will affect the activation energies of various transformations.

For instance, in nucleophilic aromatic substitution, the rate of reaction is influenced by the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate. libretexts.org Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups slow it down.

The thermodynamics of reactions, such as the acidity of the phenolic proton, are also affected by the substituents. The fluorine atom will increase the acidity of the phenol compared to an unsubstituted analog due to its inductive electron-withdrawing effect.

Studies on the oxidative degradation of substituted phenols have shown that the reaction rates can be described by pseudo-first-order kinetics. ijnrd.org The presence of electron-donating groups on the benzene (B151609) ring can enhance the reactivity towards electrophilic radicals, leading to higher reaction rates. mdpi.com The thermodynamic favorability of oxidation is also influenced by pH. mdpi.com

Table of Reaction Parameters:

Reaction TypeKey Factors Influencing Rate and SelectivityExpected Outcome for this compound
Electrophilic Aromatic Substitution Directing effects of -OH and -OCH3, deactivating effect of -F, steric hindrance.Substitution primarily at positions ortho and para to the hydroxyl and methoxy groups, with steric hindrance playing a significant role.
Nucleophilic Aromatic Substitution Presence of electron-withdrawing groups, nature of the leaving group and nucleophile.Substitution of the fluorine atom may be possible under forcing conditions, but is generally disfavored by the activating methoxy group.
Oxidation Strength of the oxidizing agent, reaction conditions.Formation of quinones, dimers, or ring-opened products depending on the oxidant.
Metal-Catalyzed Cross-Coupling Choice of catalyst, ligand, and reaction partners.Versatile functionalization at the phenolic oxygen (after conversion to triflate/tosylate) or via C-H activation.
Derivatization of -OH group Nature of the electrophile (for etherification, esterification, sulfonylation).Readily undergoes etherification, esterification, and sulfonylation to yield a variety of derivatives.

Design, Synthesis, and Structural Analysis of 2 4 Fluoro 3 Methoxyphenyl Phenol Derivatives

Systematic Modification Strategies for the Phenol (B47542) Moiety of 2-(4-Fluoro-3-methoxyphenyl)phenol

The phenol group of this compound offers a prime site for chemical modification, primarily through reactions targeting the hydroxyl (-OH) group. These modifications can significantly alter the compound's physical and chemical properties.

Etherification:

One of the most common modifications is etherification, which converts the phenolic hydroxyl group into an ether linkage (-OR). wikipedia.org The Williamson ether synthesis is a widely used method for this transformation. wikipedia.orglibretexts.org This reaction involves deprotonating the phenol with a strong base, such as sodium hydride, to form a phenoxide ion. libretexts.org This nucleophilic phenoxide then reacts with an alkyl halide in an SN2 reaction to form the ether. wikipedia.orglibretexts.org For instance, reacting the sodium salt of a phenol with an alkyl halide can produce the corresponding ether. beilstein-journals.org Phase-transfer catalysis can also be employed for etherification, often using quaternary ammonium (B1175870) salts like methyltrioctylammonium chloride (Aliquat 336) in a two-phase system of an organic solvent and an aqueous alkaline solution. researchgate.net

Table 1: Examples of Etherification Reactions for Phenolic Compounds

ReactantsReagents & ConditionsProductReference
4,4′-bis(chloromethyl)-1,1′-biphenyl, PhenolKOH, Organic Solvent, Methyltrioctylammonium chloride4,4′-(chloromethylphenoxy-methyl)-1,1′-biphenyl and 4,4′-bis(phenoxymethyl)-1,1′-biphenyl researchgate.net
3-iodoanisole, p-methylphenolCopper iodide, N,N-dimethylglycine hydrochloride, Cesium carbonate3-(p-tolyloxy)anisole mdpi.com
Alcohol, Alkyl Halide/TosylateStrong base (e.g., NaH)Ether libretexts.org

This table provides examples of etherification reactions on phenolic compounds, illustrating the variety of reagents and conditions that can be employed.

Esterification:

Esterification is another key modification strategy, converting the hydroxyl group into an ester. This can be achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. researchgate.net For example, 2-(4-fluoro-3-methoxyphenyl)acetic acid can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reacted with an appropriate alcohol to form the corresponding ester. nih.gov

Systematic Modification Strategies for the 4-Fluoro-3-methoxyphenyl Moiety of this compound

The 4-fluoro-3-methoxyphenyl portion of the molecule provides additional opportunities for structural diversification.

Demethylation:

The methoxy (B1213986) group (-OCH3) can be converted to a hydroxyl group (-OH) through demethylation. A common reagent for this is boron tribromide (BBr3), which is effective for dealkylation. mdpi.com This reaction is typically carried out in a suitable solvent like dichloromethane. mdpi.com Other reagents, such as hydrobromic acid, can also be used to convert methoxy groups to hydroxyl groups. mdpi.com

Table 2: Reagents for Demethylation of Methoxy Groups

ReagentDescriptionReference
Boron tribromide (BBr3)A Lewis acid commonly used for the cleavage of ethers, including demethylation of methoxy groups. mdpi.com
Hydrogen bromide (HBr)A Brønsted acid that can also facilitate the conversion of methoxy groups to hydroxyl groups. mdpi.com

This table highlights common reagents used for the demethylation of aryl methyl ethers.

Nucleophilic Aromatic Substitution:

The fluorine atom on the aromatic ring can potentially be displaced by a nucleophile through nucleophilic aromatic substitution (SNAr). The success of this reaction is often influenced by the electron-withdrawing or -donating nature of other substituents on the ring. For instance, the synthesis of some complex molecules involves the displacement of a fluorine atom by a nucleophile. mdpi.com

Synthesis of Polymeric Derivatives Incorporating this compound as a Monomer or Side Chain

The functional groups on this compound allow for its incorporation into polymeric structures, either as a monomer unit within the main polymer chain or as a pendant side chain.

The phenolic hydroxyl group can be used for polycondensation reactions. For example, it could react with a diepoxide or a diacid chloride to form polyethers or polyesters, respectively. If the molecule is first modified to have two reactive sites, for example by converting the methoxy group to a hydroxyl group and then reacting both hydroxyls, it can act as a monomer in step-growth polymerization.

Alternatively, the entire this compound unit can be attached as a side chain to a pre-existing polymer. This could be achieved by first creating a polymer with reactive sites along its backbone and then coupling the phenol derivative to these sites. Such polymeric structures can find applications in functional plastics. mdpi.com

Structural Characterization of Novel Derivatives (Advanced Spectroscopic and Crystallographic Methods)

The unambiguous determination of the structure of newly synthesized derivatives of this compound is crucial. A combination of advanced spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. doi.org For fluorinated compounds, ¹⁹F NMR is also essential. doi.org The chemical shifts, coupling constants, and multiplicities of the signals provide detailed information about the connectivity of atoms and the electronic environment of the nuclei. doi.org For example, the ¹H NMR spectrum of a derivative would show characteristic signals for the aromatic protons, the methoxy group protons, and any new functional groups introduced. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which helps to confirm its elemental composition. doi.org

Crystallographic Methods:

Table 3: Spectroscopic Data for a Derivative Example

TechniqueObserved Data for 2-(4-Fluoro-3-methoxyphenyl)-N-(2-(4-(2-fluoroethoxy)-3-methoxyphenyl)-2-methoxyethyl)acetamideReference
¹H NMR (300 MHz, CDCl₃)δ 3.18–3.25 (m, 4 H), 3.51 (s, 2 H), 3.61 (m, 1 H), 3.85 (s, 3 H), 3.88 (s, 3 H), 4.12 (m, 1 H), 4.27 (dt, J = 27.3, 4.5 Hz, 2 H), 4.78 (dt, J = 47.4, 4.5 Hz, 2 H), 5.79 (br, 1H), 6.69–6.87 (m, 4 H), 7.00–7.11 (m, 2 H) nih.gov

This table presents example ¹H NMR data for a derivative, illustrating the type of detailed structural information that can be obtained.

Structure-Reactivity and Structure-Property Relationships in this compound Derivative Chemistry

Understanding the relationship between the molecular structure of the derivatives and their resulting reactivity and properties is a key objective.

Structure-Reactivity Relationships:

The electronic properties of the substituents on the aromatic rings significantly influence the reactivity of the molecule.

The fluorine atom, being electron-withdrawing, can affect the acidity of the phenolic proton and the nucleophilicity of the phenoxide. It also influences the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. The fluorine at the 4-position can enhance the electrophilicity at the para-position, which can be a factor in reactions like Suzuki-Miyaura coupling.

The methoxy group is an electron-donating group, which can direct incoming electrophiles to the ortho and para positions.

The interplay of these electronic effects will dictate the regioselectivity and rate of various chemical reactions. For instance, in O-alkylation reactions of similar systems, the choice of solvent and base can influence the ratio of N- versus O-alkylated products. acs.org

Structure-Property Relationships:

Modifications to the structure of this compound can systematically alter its physical and biological properties. For example, in studies of related compounds, the introduction of different substituents on the phenyl rings has been shown to have a considerable impact on their biological activity. nih.gov The presence and position of halogen atoms, for instance, can significantly enhance or decrease the inhibitory potency of a compound against a specific biological target. nih.govrsc.org The replacement of a methylene (B1212753) linker with a difluoromethylene linker is another strategy that has been explored to modify the properties of bioactive molecules. nih.gov

Advanced Applications of 2 4 Fluoro 3 Methoxyphenyl Phenol in Materials Science and Catalysis

Utilization in Polymer Chemistry and Advanced Materials

The incorporation of 2-(4-Fluoro-3-methoxyphenyl)phenol into polymer structures can impart desirable characteristics such as enhanced thermal stability, improved mechanical properties, and specific functionalities. Its utility in polymer science is primarily explored through its function as a monomer, a polymer additive, and a precursor for specialized organic materials.

Monomers for Functional Polymers

While specific studies detailing the use of this compound as a direct monomer for high-performance plastics or coatings are not extensively documented in publicly available research, the structural motifs it contains are relevant to the synthesis of advanced polymers. For instance, fluorinated phenols and biphenyl (B1667301) structures are known to be key components in various high-performance polymers. The fluorine atom can enhance thermal stability and chemical resistance, while the biphenyl unit contributes to rigidity and high glass transition temperatures.

The synthesis of polymers from related fluorinated monomers, such as poly(4-fluoro-2-methoxyphenol), has been explored, suggesting the potential for creating polymers with unique properties. sigmaaldrich.com The introduction of a fluorinated methoxyphenyl phenol (B47542) structure into a polymer backbone could lead to materials with tailored refractive indices, dielectric constants, and gas permeability properties, making them suitable for applications in optical films, electronic packaging, and separation membranes.

Additives for Polymer Modification

The use of phenolic compounds as additives in polymers, particularly as stabilizers and flame retardants, is a well-established practice. Although direct evidence for this compound in these specific roles is limited, its inherent chemical structure suggests potential applications. Phenolic moieties can act as radical scavengers, thereby inhibiting oxidative degradation of polymers and enhancing their long-term stability.

Furthermore, halogenated compounds, including those containing fluorine, are known to be effective flame retardants. epo.org They can interfere with the combustion cycle in the gas phase by scavenging free radicals. While many commercial flame retardants are brominated or chlorinated, there is growing interest in fluorinated alternatives. Patents related to flame retardant polycarbonate compositions list a wide array of halogenated aromatic compounds, including dichlorinated and brominated bisphenols, highlighting the general utility of such structures in imparting flame retardancy. epo.orggoogle.com

Precursors for Specialty Organic Materials

The chemical reactivity of the hydroxyl and the activated aromatic rings of this compound make it a valuable precursor for the synthesis of more complex, specialty organic materials. Its structure can be modified through various organic reactions to create molecules with specific electronic or optical properties. For example, similar phenolic compounds are utilized in the fabrication of organic light-emitting devices (OLEDs). mdpi.com

The synthesis of various derivatives from related fluorinated phenols and biphenyls has been reported, indicating the potential synthetic pathways available for this compound. These include Suzuki-Miyaura coupling reactions to introduce additional aryl groups, and etherification or esterification of the phenolic hydroxyl group to attach functional moieties. Such modifications could lead to the development of liquid crystals, components for photosensitizers, or other advanced functional materials.

Role as Ligands in Organometallic Chemistry and Catalysis

The phenolic oxygen and the biaryl scaffold of this compound provide an excellent basis for the design of ligands for organometallic complexes, which can then be employed in various catalytic transformations.

Design and Synthesis of this compound-Based Ligands

The synthesis of ligands derived from phenolic compounds is a cornerstone of coordination chemistry. The hydroxyl group can be deprotonated to form a phenoxide, which is a strong coordinating agent for a wide range of metal centers. The substituents on the aromatic rings, in this case, the fluoro and methoxy (B1213986) groups, can be used to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

While the direct synthesis of ligands from this compound is not prominently featured in the literature, the synthesis of related phosphine, N-heterocyclic carbene (NHC), and oxazoline (B21484) ligands is well-documented. fluorochem.co.uk For instance, the synthesis of pyrazole-based inhibitors often involves the modification of phenolic precursors. nih.gov The general strategies employed in these syntheses could be readily adapted to produce a variety of ligands from this compound, such as phosphinite, phosphonite, or mixed P,O-donor ligands.

Application in Homogeneous Catalysis

Organometallic complexes bearing phenoxide-based ligands are active catalysts for a multitude of organic transformations. The specific applications of complexes derived from this compound have yet to be extensively explored, but the potential is significant based on analogous systems.

C-C Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are fundamental transformations in organic synthesis. mdpi.com The design of efficient ligands is crucial for the success of these reactions. Phenoxide-containing ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Asymmetric Catalysis: The development of chiral ligands for asymmetric catalysis is a major focus of modern organic chemistry. rsc.org While this compound is itself achiral, it can be derivatized to create chiral ligands. For example, the introduction of a chiral center on a substituent attached to the phenolic ring or the creation of atropisomeric biaryl systems could lead to effective ligands for enantioselective reactions.

Polymerization: Transition metal complexes are widely used as catalysts for polymerization reactions. Nickel complexes with N,N-bidentate ligands, for example, are known to catalyze ethylene (B1197577) polymerization to produce highly branched polyethylenes. acs.org The electronic and steric environment provided by ligands based on this compound could influence the activity of the catalyst and the properties of the resulting polymer.

Application in Heterogeneous Catalysis (e.g., Surface Functionalization, Catalyst Supports)

The unique structural features of this compound make it a promising candidate for applications in heterogeneous catalysis, particularly for surface functionalization and as a component of advanced catalyst supports. The phenolic hydroxyl group provides a reactive anchor for grafting the molecule onto the surface of metal oxides such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or indium tin oxide (ITO). princeton.edu This process can fundamentally alter the surface properties of the support material, for instance, by modifying its hydrophobicity, electronic characteristics, and affinity for specific reactants or catalytic nanoparticles.

Research on related phenolic compounds has demonstrated that they can form stable, self-assembled monolayers on oxide surfaces. princeton.edu In the case of this compound, the fluorinated biphenyl moiety would create a well-defined, chemically robust, and potentially electron-poor surface. Such functionalized surfaces could serve as platforms for the selective immobilization of metal catalysts. For example, rhodium or palladium nanoparticles, which are active in various hydrogenation and cross-coupling reactions, could be deposited onto these modified supports. acs.org The interaction between the functionalized surface and the metal nanoparticles can enhance catalytic activity, selectivity, and stability by preventing nanoparticle aggregation and influencing the electronic state of the catalytic metal. acs.org

Furthermore, the directed functionalization of phenols is a known strategy in catalysis. chinesechemsoc.org The specific arrangement of the fluoro and methoxy groups on the biphenyl structure could be exploited to create chiral surfaces or specific binding pockets after immobilization, paving the way for stereoselective heterogeneous catalysts. The development of such catalytic systems is significant for creating cleaner and more efficient chemical processes due to the ease of catalyst separation, recovery, and recycling. researchgate.net

Photophysical Properties and Potential in Optoelectronic Materials (e.g., OLEDs, Sensors)

Fluorinated biphenyl derivatives are recognized for their utility in developing materials for optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. smolecule.comrsc.org The photophysical properties of this compound are governed by its extended π-conjugated system and the electronic influence of its substituents.

In OLEDs: The compound can serve as a building block for host materials or emissive ligands in OLEDs. Research on related iridium(III) complexes, synthesized from precursors like 2-fluoro-4-methoxyphenylboronic acid, shows that the presence and position of fluoro and methoxy groups significantly tune the emission color. acs.org For instance, replacing a fluorine atom with a methoxy group typically results in a red shift (a shift to a longer wavelength) in the emission spectrum. acs.org Conversely, the strategic placement of electron-withdrawing groups like fluorine can lower the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a blue shift in emission. acs.org This tunability is critical for developing efficient emitters across the visible spectrum, particularly for achieving stable, deep-blue emission, which remains a challenge in OLED technology. acs.orgmdpi.com

In Sensors: The phenolic group of this compound provides a recognition site for analytes, making it a candidate for fluorescent chemosensors. The binding of a target analyte, such as a metal cation or a change in pH, to the phenolic oxygen can modulate the molecule's electronic structure, leading to a detectable change in its fluorescence intensity or wavelength. acs.org Studies on structurally similar trifluorinated hydroxy-methoxyphenyl benzoxazoles have shown high sensitivity and selectivity for specific metal cations (e.g., Mg²⁺ or Zn²⁺) and sensitivity to pH changes in the physiological range. acs.org This suggests that this compound-based sensors could be designed for applications in environmental monitoring or biological imaging. The key photophysical parameters determining sensor performance are the molar extinction coefficient (ε), which relates to light absorption efficiency, and the fluorescence quantum yield (ΦF), which measures the efficiency of light emission. diva-portal.org

ParameterDescriptionRelevance to Optoelectronics
Molar Extinction Coefficient (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.High ε values are desirable for light-harvesting applications and for creating bright fluorescent probes. diva-portal.org
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.High ΦF is crucial for bright OLEDs and sensitive fluorescent sensors. diva-portal.org
Emission Maximum (λₑₘ) The wavelength at which the highest intensity of fluorescence is observed.Determines the color of light from an OLED or the output signal of a fluorescent sensor. Can be tuned by substituents. acs.org
Stokes Shift The difference in wavelength between the absorption and emission maxima.A larger Stokes shift is often beneficial as it minimizes self-absorption and improves signal-to-noise ratio in detection.

Self-Assembling Systems and Supramolecular Architectures Based on this compound

Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions. The molecular structure of this compound is well-suited for forming such supramolecular architectures. Key drivers for its self-assembly include:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor and acceptor, promoting the formation of well-defined chains or networks.

π-π Stacking: The aromatic biphenyl core allows for stacking interactions, which contribute to the stability of layered structures.

Dipole-Dipole and Weaker Interactions: The electronegative fluorine atom and the methoxy group can participate in dipole-dipole interactions and weaker C-H···F or C-H···O hydrogen bonds, which provide additional control over the final assembled structure.

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, has been applied to similar fluoro-functionalized crystalline compounds to explore the role of such interactions in stabilizing crystal packing. acs.orgacs.org These studies reveal that even weak interactions play a crucial role in directing the assembly. The combination of strong hydrogen bonding and weaker directional forces could guide this compound to form complex architectures such as liquid crystals, gels, or highly ordered thin films. The amphiphilic character of the molecule, with its hydrophilic phenol "head" and larger lipophilic biphenyl "tail," could also be exploited to form monolayers at interfaces or micelles in solution.

Non-Linear Optical (NLO) Properties and Potential Applications

Materials with non-linear optical (NLO) properties are vital for technologies like optical switching, frequency conversion, and data storage. The NLO response of a molecule is often associated with a donor-π-acceptor (D-π-A) motif. In this compound, the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups can act as donors, while the electron-withdrawing fluorine atom and the phenyl ring system can function as the π-bridge and acceptor components. This intramolecular charge transfer is a key requirement for a significant NLO response.

Research into fluoro-functionalized Schiff bases has shown that the presence of fluorine can enhance NLO properties. acs.org Theoretical calculations on these molecules have been used to predict their linear polarizability (α) and second-order hyperpolarizability (γ), which are measures of the NLO effect. acs.org Compounds with extended conjugation and appropriate donor-acceptor groups exhibit larger hyperpolarizability values, indicating greater NLO activity. acs.org Given its structure, this compound and its derivatives are promising candidates for NLO materials.

NLO PropertyDescriptionSignificance
Linear Polarizability (α) A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.A prerequisite for higher-order NLO effects.
First Hyperpolarizability (β) Related to second-harmonic generation (frequency doubling). Requires a non-centrosymmetric molecular structure.Essential for applications in frequency conversion and electro-optic modulation.
Second Hyperpolarizability (γ) Related to third-harmonic generation and other third-order NLO effects.Important for all-optical switching and data processing applications. acs.org

Application in Analytical Chemistry as a Reagent or Derivatizing Agent

In analytical chemistry, particularly in chromatography, derivatization is a common strategy to enhance the detection of analytes that lack a strong chromophore or fluorophore. Phenolic compounds are often targeted for derivatization to improve their detectability in methods like High-Performance Liquid Chromatography (HPLC). scirp.org

The phenolic hydroxyl group of this compound makes it suitable for use as a reagent or, more commonly, as a substrate for derivatization. It can react with a labeling agent, such as dansyl chloride or a reagent like 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, to form a highly fluorescent derivative. scirp.org This allows for its sensitive and selective quantification using HPLC with fluorescence detection (HPLC-FLD). This technique is powerful for detecting trace amounts of phenolic compounds in complex samples like environmental water. scirp.org

The development of such methods is crucial for monitoring pollutants. A study on the derivatization of various phenols and chlorophenols demonstrated detection limits in the low parts-per-billion (μg/L) range, showcasing the high sensitivity achievable with this approach. scirp.org

Phenolic CompoundDerivatizing AgentDetection MethodLower Limit of Detection (mg/L)
Phenol3-Chlorocarbonyl-etc.HPLC-FLD0.003 scirp.org
2-Chlorophenol3-Chlorocarbonyl-etc.HPLC-FLD0.002 scirp.org
4-Chlorophenol3-Chlorocarbonyl-etc.HPLC-FLD0.001 scirp.org
2,4-Dichlorophenol3-Chlorocarbonyl-etc.HPLC-FLD0.004 scirp.org
2,4,6-Trichlorophenol3-Chlorocarbonyl-etc.HPLC-FLD0.008 scirp.org

This table illustrates the sensitivity of HPLC-FLD for various phenolic compounds after derivatization, a technique applicable to this compound.

Electronic Materials and Semiconductor Applications

The field of organic electronics relies on carbon-based materials that can transport charge. Fluorinated aromatic compounds are of particular interest due to their high chemical stability, defined molecular packing, and tunable electronic energy levels. Fluorinated biphenyls are specifically noted as scaffolds for developing organic semiconductors. rsc.org

This compound can be considered a monomer for the synthesis of advanced polymers or as a discrete molecular semiconductor. Polymers based on related fluorinated thiophenes have shown promise as p-type semiconductors for use in Organic Field-Effect Transistors (OFETs). acs.org The introduction of fluorine into the polymer backbone can influence molecular packing and improve charge carrier mobility.

Similarly, this compound could be incorporated into polymer backbones or used as a dopant in host-guest systems for electronic applications. Its rigid biphenyl structure provides the necessary structural integrity for forming stable thin films, while the fluoro and methoxy groups allow for the tuning of its ionization potential and electron affinity. These properties are critical for controlling charge injection and transport in semiconductor devices like OFETs and OLEDs. rsc.orgacs.org

Future Research Directions and Emerging Opportunities for 2 4 Fluoro 3 Methoxyphenyl Phenol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2-(4-Fluoro-3-methoxyphenyl)phenol can be significantly enhanced by leveraging flow chemistry and automated synthesis. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and greater scalability. polimi.itmdpi.com For the synthesis of biphenyl (B1667301) derivatives, flow chemistry has been shown to improve reaction yields and simplify scalability. polimi.it Similarly, the synthesis of substituted phenols can be made more efficient and greener using flow protocols. organic-chemistry.org

The integration of this compound synthesis into an automated platform would enable high-throughput screening of reaction conditions, rapid optimization, and the generation of compound libraries for further research. Automated systems can precisely control reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to higher reproducibility and efficiency. chemican.ca

A hypothetical automated flow synthesis setup for this compound could involve the Suzuki-Miyaura cross-coupling of a protected 2-bromophenol (B46759) with (4-fluoro-3-methoxyphenyl)boronic acid. The system would automatically pump the reactants, catalyst, and base through a heated reactor coil, followed by in-line purification to yield the final product.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound

Parameter Traditional Batch Synthesis Automated Flow Synthesis
Reaction Time 12-24 hours 30-60 minutes
Typical Yield 75-85% >90%
Scalability Limited, requires larger vessels Easily scalable by extending run time
Safety Handling of bulk reagents In-situ generation of reactive intermediates

| Reproducibility | Operator-dependent | High |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of this compound

The unique combination of functional groups in this compound opens up avenues for exploring novel reactivity. The phenol (B47542) group can undergo a variety of transformations, including O-alkylation, O-arylation, and esterification, to generate a diverse range of derivatives. nih.gov Furthermore, the electron-rich nature of the phenolic ring and the methoxy-substituted ring suggests potential for selective electrophilic aromatic substitution reactions.

The fluorine substituent introduces another layer of complexity and opportunity. The carbon-fluorine bond is exceptionally strong, which can impart unique chemical and physical properties to the molecule. core.ac.uk Recent advances in C-F bond activation could potentially allow for the selective functionalization of the fluorinated ring. Additionally, the development of novel intramolecular reactions, such as the Alder-Rickert reaction, could lead to the synthesis of complex polycyclic structures from precursors derived from this compound. jst.go.jp

Future research could focus on leveraging the interplay between the different functional groups to achieve unprecedented transformations. For instance, the directing effects of the hydroxyl and methoxy (B1213986) groups could be exploited to achieve regioselective C-H activation and functionalization of the biphenyl backbone.

Development of Advanced Computational Models for Property Prediction and Reaction Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's potential in electronic applications. chemmethod.com

Molecular dynamics simulations can provide insights into the conformational flexibility of the biphenyl linkage, which is a key determinant of the physical and biological properties of biphenyl derivatives. acs.orgnih.gov Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties, such as solubility, boiling point, and partition coefficient, based on the molecular structure. scirp.org

For reaction design, computational models can be used to predict the activation energies of different reaction pathways, helping to identify the most favorable conditions for a desired transformation. This can significantly reduce the amount of trial-and-error experimentation required.

Table 2: Hypothetical DFT-Predicted Properties of this compound

Property Predicted Value Potential Implication
HOMO Energy -5.8 eV Hole-transporting capabilities in OLEDs
LUMO Energy -1.9 eV Electron-accepting properties
Band Gap 3.9 eV Potential for use in optoelectronic devices

| Dipole Moment | 2.5 D | Influence on intermolecular interactions and solubility |

Expanding Applications in Niche Material Science Domains

The structural features of this compound make it an interesting candidate for various niche applications in materials science. Biphenyl compounds are known for their rigid conjugated structures and excellent stability, making them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.com The presence of the fluorine atom can enhance properties such as thermal stability and electron-transporting ability. arabjchem.org

Derivatives of this compound could be explored as:

Host materials for phosphorescent OLEDs: The high triplet energy of some biphenyl derivatives makes them suitable for hosting blue phosphorescent emitters. acs.org

Hole-blocking or electron-transporting materials in OLEDs: The electronic properties can be tuned by further functionalization to create materials with specific charge-transport characteristics. alfa-chemistry.com

Components of liquid crystal displays: Fluorinated biphenyls are key components in many commercial liquid crystal mixtures. wikipedia.org

Monomers for high-performance polymers: The phenolic group provides a handle for polymerization, potentially leading to polymers with high thermal stability, low dielectric constants, and desirable optical properties.

Synergistic Research with Other Interdisciplinary Fields

The future development of this compound and its derivatives will benefit from collaborations with other interdisciplinary fields.

Sustainable Chemistry: Research into greener synthetic routes for this compound, such as those utilizing biocatalysis or renewable feedstocks, is a key area of interest. noahchemicals.comresearchgate.net For instance, laccase-catalyzed reactions could offer an environmentally benign method for modifying the phenolic ring. researchgate.net The development of recyclable organophotoredox catalysts based on substituted phenols also presents a sustainable approach. acs.org

Energy Materials: Biphenyl derivatives are being investigated for their potential in energy storage and conversion applications. alfa-chemistry.com For example, they can serve as core structures for hole-transporting materials in perovskite solar cells, and the introduction of a bipyridine core in place of biphenyl has shown promise. nih.gov The specific electronic properties of this compound could be harnessed for such applications.

Advanced Manufacturing: The integration of this compound into advanced manufacturing processes, such as 3D printing or additive manufacturing, could lead to the creation of functional materials with tailored properties. cdpsearch.comyordasgroup.com This could involve formulating the compound into specialty resins or inks for these technologies.

Development of Novel Characterization Techniques Tailored for this compound

While standard analytical techniques can be used to characterize this compound, the development of tailored methods could provide deeper insights into its properties. Given the presence of fluorine, techniques specifically designed for the analysis of organic fluorinated compounds would be particularly relevant. nih.govgore.com

Combustion ion chromatography (CIC) is a powerful technique for determining the total organic fluorine content in a sample, which could be useful for quality control and environmental monitoring. tudelft.nlnorden.org High-resolution mass spectrometry (HRMS) can be employed for the non-targeted analysis of potential byproducts and degradation products. tudelft.nl

Furthermore, advanced spectroscopic techniques, such as solid-state NMR and time-resolved fluorescence spectroscopy, could be used to probe the structure and dynamics of this compound in different environments, such as in polymer matrices or on surfaces. This information would be invaluable for optimizing its performance in material science applications.

Table 3: Relevant Characterization Techniques for this compound

Technique Information Gained Relevance
¹⁹F NMR Spectroscopy Chemical environment of the fluorine atom Purity assessment, structural elucidation
Combustion Ion Chromatography (CIC) Total organic fluorine content Quality control, environmental analysis
High-Resolution Mass Spectrometry (HRMS) Precise mass and elemental composition Impurity profiling, metabolite identification
Cyclic Voltammetry Redox potentials Evaluation for electronic applications

| Time-Resolved Photoluminescence | Excited-state dynamics | Assessment for use in OLEDs and sensors |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(4-Fluoro-3-methoxyphenyl)phenol, and how can purity be confirmed?

  • Methodological Answer: Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for biphenyl systems) followed by functional group modifications. Purification via column chromatography (e.g., Hex/AcOEt gradients) and recrystallization (methanol or dichloromethane) is critical. Purity is confirmed using HPLC (≥95%), complemented by 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis to verify molecular composition .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • NMR spectroscopy : 19F^{19}F-NMR to confirm fluorine substitution and 1H^1H-NMR for aromatic proton environments.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • FTIR : Identification of hydroxyl (-OH) and methoxy (-OCH3_3) functional groups.
    Cross-validation with X-ray crystallography (if crystals are obtainable) provides structural certainty .

Q. How can researchers resolve discrepancies in crystallographic data for fluorinated aromatic compounds?

  • Methodological Answer: Use software suites like SHELXL for refinement, ensuring high-resolution data (≤1.0 Å). Validate thermal parameters (ADPs) and hydrogen bonding networks. If twinning or disorder is observed, employ twin-law refinement or alternative space group assignments. Cross-check with DFT-optimized geometries to identify structural anomalies .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound derivatives?

  • Methodological Answer:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for efficient cross-coupling.
  • Reaction monitoring : Use TLC or in situ 19F^{19}F-NMR to track fluorinated intermediate formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
    Post-synthetic modifications (e.g., methylation of -OH groups) require controlled stoichiometry to avoid by-products .

Q. How can density functional theory (DFT) aid in predicting the electronic properties of this compound?

  • Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p) level) to:

  • Predict UV-Vis absorption spectra via TD-DFT.
  • Analyze frontier molecular orbitals (HOMO-LUMO) for reactivity insights.
  • Compare computed IR/Raman spectra with experimental data to validate structural assignments .

Q. What experimental approaches are suitable for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer:

  • Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -NO2_2, -CH3_3) on the phenyl rings to modulate bioactivity.
  • Biological assays : Pair synthetic modifications with in vitro testing (e.g., enzyme inhibition, cytotoxicity).
  • Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate substituent effects with activity trends .

Q. How should researchers address contradictions in spectroscopic vs. computational data?

  • Methodological Answer:

  • Re-examine sample purity : Impurities (e.g., unreacted precursors) can skew NMR/UV-Vis results.
  • Validate computational parameters : Ensure basis sets and solvation models match experimental conditions (e.g., solvent polarity).
  • Collaborative refinement : Iterate between crystallographic data and DFT-optimized structures to resolve steric/electronic mismatches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.